molecular formula C15H17NO6S2 B1446789 N-ethyl-N-(3-sulfobenzyl)sulfanilic acid CAS No. 5363-53-1

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid

Cat. No.: B1446789
CAS No.: 5363-53-1
M. Wt: 371.4 g/mol
InChI Key: AYCUIMULGJGRRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is typically synthesized through the reaction of benzylamine with 3-chlorosulfonylbenzoyl chloride[2][2]. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure the desired product is obtained. The process involves the formation of a sulfonamide linkage between the benzylamine and the sulfonyl chloride group[2][2].

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps to remove impurities and by-products[2][2].

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonamide derivatives, which are useful in the synthesis of dyes and other organic compounds .

Scientific Research Applications

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • N-ethyl-N-(m-sulfobenzyl)-sulfanilic acid
  • α-(N-ethyl-p-sulfoanilino)-m-toluenesulfonic acid

Uniqueness

N-ethyl-N-(3-sulfobenzyl)sulfanilic acid is unique due to its specific sulfonic acid group positioning, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and as a potential therapeutic agent .

Properties

IUPAC Name

3-[(N-ethyl-4-sulfoanilino)methyl]benzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-2-16(13-6-8-14(9-7-13)23(17,18)19)11-12-4-3-5-15(10-12)24(20,21)22/h3-10H,2,11H2,1H3,(H,17,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYCUIMULGJGRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)O)C2=CC=C(C=C2)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5363-53-1
Record name N-Ethyl-N-(3-sulfobenzyl)sulfanilic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363531
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-ETHYL-N-(3-SULFOBENZYL)SULFANILIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5IM577XEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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